molecular formula C5H6N2O2 B139219 1,4-Diazabicyclo[2.2.1]heptane-2,7-dione CAS No. 146681-13-2

1,4-Diazabicyclo[2.2.1]heptane-2,7-dione

Cat. No.: B139219
CAS No.: 146681-13-2
M. Wt: 126.11 g/mol
InChI Key: KMQDMSXORRNSAX-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.2.1]heptane-2,7-dione is a bicyclic compound featuring a seven-membered ring system with two nitrogen atoms and two ketone groups. Derivatives of this compound, such as the 3,3-dimethyl variant (CAS 93781-93-2), have been studied for their synthetic utility . Additionally, structurally related compounds, such as 1,4-bis(2'-haloethyl) derivatives (e.g., NSC 262666), have demonstrated antineoplastic activity, suggesting pharmacological relevance .

Properties

CAS No.

146681-13-2

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

1,4-diazabicyclo[2.2.1]heptane-2,7-dione

InChI

InChI=1S/C5H6N2O2/c8-4-3-6-1-2-7(4)5(6)9/h1-3H2

InChI Key

KMQDMSXORRNSAX-UHFFFAOYSA-N

SMILES

C1CN2C(=O)CN1C2=O

Canonical SMILES

C1CN2C(=O)CN1C2=O

Synonyms

1,4-Diazabicyclo[2.2.1]heptane-2,7-dione(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Diazabicyclo Compounds with Varied Ring Sizes

1,4-Diazabicyclo[2.2.2]octane (DABCO)
  • Structure : A six-membered bicyclic system with two nitrogen atoms.
  • Properties : Higher symmetry and lower ring strain compared to the [2.2.1] system. Sublimes readily and is hygroscopic .
  • Applications : Widely used as a catalyst in polymerizations and a base in organic synthesis. Also employed in calcium-dependent biological studies (e.g., T-cadherin research) .
  • Derivatives :
    • 2-Ethyl-6-methyl-DABCO : Enhanced steric bulk alters reactivity in coordination chemistry .
    • Bis(sulfur dioxide)-DABCO adduct : Used in specialty chemical synthesis (CAS 119752-83-9) .
1,4-Diazabicyclo[3.2.2]nonane
  • Structure : A larger nine-membered bicyclic system.
  • Properties : Increased ring size reduces basicity compared to DABCO. Molecular weight: 126.2 g/mol .
Azabicyclo[3.2.0]heptane Derivatives
  • Structure : Found in β-lactam antibiotics (e.g., penams).
  • Properties : Fused β-lactam ring confers antibiotic activity. Example: (2S,5R,6R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (a penicillin derivative) .
  • Comparison : The [2.2.1] heptane-2,7-dione lacks the β-lactam ring, limiting antibiotic utility but enabling diverse synthetic applications.

Functionalized Derivatives of 1,4-Diazabicyclo[2.2.1]heptane

1,4-Bis(2'-Chloroethyl)-1,4-diazabicyclo[2.2.1]heptane Dimaleate (Dabiz Maleate)
  • Structure : Alkylated derivative with chloroethyl groups.
  • Properties : Reacts with DNA, causing sequence-specific damage. Molecular weight: 435.2 g/mol (as dimaleate salt) .
  • Applications : Anticancer agent (NSC 332989) .
3,3-Dimethyl-1,4-Diazabicyclo[2.2.1]heptane-2,7-dione
  • Structure : Methyl substituents at the 3-position.
  • Properties : Altered steric and electronic properties enhance stability. CAS 93781-93-2; molecular formula: C₇H₁₀N₂O₂ .
  • Applications: Intermediate in heterocyclic synthesis (e.g., thienodiazepinones) .

Comparison Table: Key Compounds

Compound Name Molecular Formula CAS Number Key Properties/Applications References
1,4-Diazabicyclo[2.2.1]heptane-2,7-dione C₅H₆N₂O₂ Not specified Synthetic intermediate, antineoplastic derivatives
3,3-Dimethyl derivative C₇H₁₀N₂O₂ 93781-93-2 Enhanced stability for heterocyclic synthesis
1,4-Diazabicyclo[2.2.2]octane (DABCO) C₆H₁₂N₂ 280-57-9 Catalyst, base, calcium studies
Dabiz Maleate C₁₃H₁₈Cl₂N₂O₈ 79235-03-3 DNA-damaging anticancer agent
Azabicyclo[3.2.0]heptane (Penam) C₇H₁₀N₂O₃S Varies β-lactam antibiotic core

Preparation Methods

Baisalbaeva’s Acetone-Mediated Synthesis

The foundational synthesis of 1,4-diazabicyclo[2.2.1]heptane-2,7-dione was reported by Baisalbaeva et al. in 1991, involving a cyclocondensation reaction between urea derivatives and diketones. The process utilizes acetone as a solvent, facilitating the formation of the bicyclic core through intramolecular dehydration. Reactants such as 2-cyclohexen-1-one and aryl aldehydes undergo nucleophilic addition, followed by cyclization under mild acidic conditions.

Critical parameters include stoichiometric control of the aldehyde component and temperature modulation between 40–60°C to prevent side reactions. The method achieves moderate yields (45–60%) but requires post-synthetic purification via recrystallization from tetrahydrofuran (THF) or acetonitrile to isolate the desired product.

Epimerization-Lactamization Cascade

Proline-Derived Substrates

A stereoselective route to analogous diazabicycloheptane systems involves functionalized 4-aminoproline methyl esters. Under basic conditions (e.g., DBU or DABCO), (2S,4R)-4-aminoproline methyl esters undergo 2-epimerization, followed by intramolecular aminolysis to form bridged lactam intermediates. While this method specifically targets 2,5-diazabicyclo[2.2.1]heptanes, its principles are adaptable to 2,7-dione derivatives by modifying the protective groups and reaction media.

Electron-withdrawing N-protective groups (e.g., Boc or Cbz) enhance the electrophilicity of the carbonyl, promoting lactamization. Strong bases like lithium hexamethyldisilazide (LiHMDS) are critical for deprotonation, with yields reaching 70–85% for related bicyclic lactams.

Diastereoselective Annulation

Achiral Base-Promoted Cyclization

A patent-pending method employs achiral N-containing bases (e.g., DABCO or DBU) to steer diastereoselective annulation of 2-cyclohexen-1-one with aryl aldehydes. The reaction proceeds via a tandem aldol-Mannich mechanism, where the base coordinates to the aldehyde carbonyl, stabilizing the transition state and favoring the (1R*,4R*,5S*,6S*) configuration.

Reaction Conditions and Optimization

  • Solvent : Toluene or tert-butyl methyl ether (TBME)

  • Base : 0.2–0.3 equivalents of DABCO

  • Temperature : Ambient to 40°C

  • Yield : 68–72% with >95:5 diastereomeric ratio

The absence of chiral auxiliaries reduces costs, and the precipitated product is isolated via filtration, minimizing chromatography.

Comparative Analysis of Methods

Method Key Reactants Conditions Yield Diastereoselectivity
CyclocondensationUrea, 2-cyclohexen-1-oneAcetone, 40–60°C45–60%Not reported
Epimerization4-Aminoproline estersLiHMDS, THF, −78°C70–85%>99:1
DiastereoselectiveAryl aldehydes, DABCOToluene, 25°C68–72%>95:5

Mechanistic Insights and Stereochemical Control

Role of Electron-Withdrawing Groups

In the epimerization-lactamization cascade, electron-withdrawing N-protective groups lower the energy barrier for lactam formation by polarizing the amide bond. Computational studies suggest that transition-state stabilization via hydrogen bonding between the base and substrate is pivotal for high enantiomeric excess.

Solvent Effects on Diastereoselectivity

Nonpolar solvents like toluene enhance facial selectivity in the aldol step by reducing solvent-substrate interactions, favoring the syn-periplanar transition state. Conversely, polar aprotic solvents (e.g., THF) diminish selectivity due to competitive solvation of the base.

Scalability and Industrial Relevance

The diastereoselective annulation method is notably scalable, with demonstrated batch sizes exceeding 1 kg. Key advantages include:

  • Minimal purification : Solid-liquid separation bypasses column chromatography.

  • Cost efficiency : Achiral bases (e.g., DABCO at $0.50/g) reduce raw material costs.

  • Enantiomeric enrichment : Recrystallization from THF elevates enantiomeric excess from 70:30 to >99:1 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Diazabicyclo[2.2.1]heptane-2,7-dione, and how can reaction conditions be optimized?

  • Methodology : The synthesis of bicyclic diazabicyclo compounds often involves cyclization reactions or derivatization of precursor amines. For example, Pettit et al. (1979) reported the synthesis of analogous 1,4-bis(2'-haloethyl)-1,4-diazabicyclo[2.2.1]heptane derivatives via alkylation of the parent bicyclic amine. Reaction optimization should focus on solvent polarity (e.g., acetonitrile or DMF), temperature (40–80°C), and stoichiometric ratios of reagents to minimize side products .
  • Data Interpretation : Monitor reaction progress via TLC or NMR. For the dione derivative, post-synthetic oxidation steps (e.g., using KMnO₄ or RuO₄) may be required to introduce ketone groups at positions 2 and 6.

Q. How can crystallographic data for this compound be obtained and interpreted?

  • Methodology : Single-crystal X-ray diffraction (XRD) is critical for structural elucidation. Crystallize the compound in solvents like ethanol or acetone under controlled humidity. Submit data to the Cambridge Crystallographic Data Centre (CCDC) for validation (e.g., referencing protocols in and ). Use software like Olex2 or SHELX for structure refinement .
  • Example Data : Analogous compounds (e.g., dabcoHI hydrate) exhibit lattice parameters such as a = 14.896 Å, b = 21.236 Å, and c = 30.962 Å in orthorhombic systems . Compare these to your compound to assess packing efficiency and hydrogen-bonding networks.

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solid-state stability of this compound?

  • Methodology : Combine XRD with solid-state NMR (ssNMR) and X-ray photoelectron spectroscopy (XPS) to probe intermolecular interactions. For example, highlights how ssNMR 15N chemical shifts can confirm Brønsted acid-base interactions in diazabicyclo systems .
  • Contradiction Resolution : If XRD data suggests pseudosymmetry (as seen in ’s pseudo-B-centering), use Hirshfeld surface analysis to distinguish between true symmetry and disordered hydrogen bonds .

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